N,N,N-trimethyl-2-phenoxyethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-phenoxyethanaminium is a quaternary ammonium compound with the molecular formula C11H18NO. This compound is known for its surfactant properties and is used in various industrial and research applications. It is characterized by the presence of a phenoxy group attached to an ethanaminium moiety, which is further substituted with three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-trimethyl-2-phenoxyethanaminium typically involves the reaction of 2-phenoxyethanol with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme is as follows: [ \text{2-Phenoxyethanol} + \text{Trimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process typically includes steps such as:
Reaction: Mixing 2-phenoxyethanol with trimethylamine in the presence of a catalyst.
Purification: The crude product is purified using techniques such as distillation or recrystallization.
Quality Control: The final product is subjected to quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N-Trimethyl-2-phenoxyethanaminium undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or hydroxides are often employed.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Reduced ammonium compounds.
Substitution: Substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-phenoxyethanaminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and detergents.
Wirkmechanismus
The mechanism of action of N,N,N-trimethyl-2-phenoxyethanaminium involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The molecular targets include membrane proteins and phospholipids, leading to changes in membrane permeability and function.
Vergleich Mit ähnlichen Verbindungen
- N,N,N-Trimethyl-2-phenoxyethanaminium iodide
- This compound bromide
Comparison: this compound is unique due to its specific phenoxyethanaminium structure, which imparts distinct chemical and physical properties. Compared to its iodide and bromide counterparts, it may exhibit different solubility and reactivity profiles, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
6779-86-8 |
---|---|
Molekularformel |
C11H18NO+ |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
trimethyl(2-phenoxyethyl)azanium |
InChI |
InChI=1S/C11H18NO/c1-12(2,3)9-10-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1 |
InChI-Schlüssel |
VCXBSHBJVUIQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.